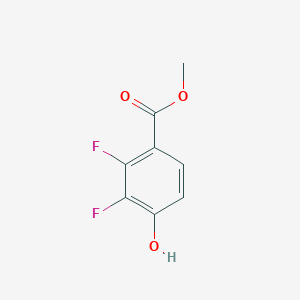

Methyl 2,3-difluoro-4-hydroxybenzoate

Overview

Description

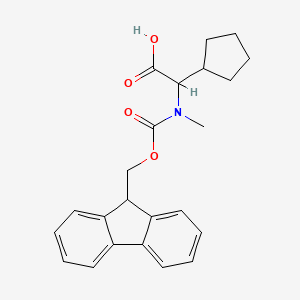

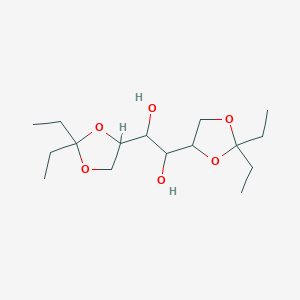

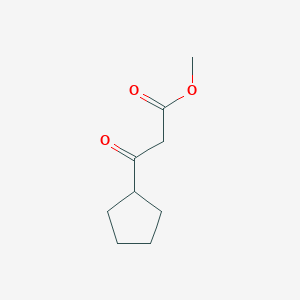

Methyl 2,3-difluoro-4-hydroxybenzoate is a chemical compound with the molecular formula C8H6F2O3 . It is used in laboratory chemicals, the manufacture of substances, and scientific research and development . It is similar to Methyl 4-hydroxybenzoate, which is commonly used as an antimicrobial preservative in foods, drugs, and cosmetics .

Molecular Structure Analysis

The molecular structure of Methyl 2,3-difluoro-4-hydroxybenzoate is represented by the linear formula C8H6F2O3 . The molecular weight of the compound is 188.13 .Physical And Chemical Properties Analysis

Methyl 2,3-difluoro-4-hydroxybenzoate is a solid substance . It is stored in a sealed, dry environment at room temperature .Scientific Research Applications

Crystal Structure and Theoretical Analysis

Methyl 4-hydroxybenzoate, a variant of Methyl 2,3-difluoro-4-hydroxybenzoate, is extensively studied for its anti-microbial properties in cosmetics, personal-care products, and as a food preservative. Research has been conducted on its single crystal X-ray structure, examining the intermolecular hydrogen bonding and crystal packing through Hirshfeld surface analysis. This study also delves into computational calculations using quantum mechanical methods, highlighting the pharmaceutical activity of the molecule (Sharfalddin et al., 2020).

Difluoromethylation Process

The difluoromethylation of methyl 4-hydroxy-3-iodobenzoate, closely related to Methyl 2,3-difluoro-4-hydroxybenzoate, has been demonstrated on a multikilogram scale. This process, crucial for the synthesis of this compound, involves choosing a suitable difluorocarbene precursor and ensuring safety in large-scale production (Sperry & Sutherland, 2011).

Alkaline Hydrolysis and Reaction Rates

Studies on the alkaline hydrolysis of methyl esters of 4-hydroxybenzoic acid, in both liquid and frozen states, provide insights into the chemical stability and reaction kinetics of these compounds. This research is essential for understanding the chemical behavior of Methyl 2,3-difluoro-4-hydroxybenzoate under various conditions (Shija et al., 1992).

Fluorogenic Chemosensors

Methyl derivatives of hydroxybenzoates have been used in the development of fluorogenic chemosensors. These sensors demonstrate high selectivity and sensitivity, particularly towards specific metal ions, and have applications in bio-imaging and detecting environmental contaminants (Ye et al., 2014).

Photophysical Behavior Analysis

The photophysical behavior of DFHBI derivatives, which include compounds like Methyl 2,3-difluoro-4-hydroxybenzoate, has been characterized. This research provides insights into how these compounds behave under various solvent conditions and their potential applications in fluorescence-based technologies (Santra et al., 2019).

Safety and Hazards

Methyl 2,3-difluoro-4-hydroxybenzoate is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

Future Directions

While specific future directions for Methyl 2,3-difluoro-4-hydroxybenzoate are not mentioned in the search results, there have been recent advances in difluoromethylation processes based on X–CF2H bond formation . This field of research has benefited from the invention of multiple difluoromethylation reagents , suggesting potential future directions for the study and application of Methyl 2,3-difluoro-4-hydroxybenzoate.

properties

IUPAC Name |

methyl 2,3-difluoro-4-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O3/c1-13-8(12)4-2-3-5(11)7(10)6(4)9/h2-3,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHLFIRVEFRQYRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=C(C=C1)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2,3-difluoro-4-hydroxybenzoate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(3-Diphenylphosphanyl-5,6,7,8-tetrahydronaphthalen-2-yl)-5,6,7,8-tetrahydronaphthalen-2-yl]-diphenylphosphane](/img/structure/B1648243.png)

![N-[1-(4-methylphenyl)ethyl]-5-nitropyridin-2-amine](/img/structure/B1648245.png)

![2-chloro-1H-benzo[d]imidazol-5-ol](/img/structure/B1648249.png)

![2-(chloromethyl)-1H-thieno[3,4-d]imidazole](/img/structure/B1648263.png)